molecular formula C22H18ClN B11698211 8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11698211
M. Wt: 331.8 g/mol
InChI Key: OBNCSWAOEBOXHV-UHFFFAOYSA-N
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Description

8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound that belongs to the class of cyclopentaquinolines This compound is characterized by the presence of a chlorine atom at the 8th position, a naphthalene ring at the 4th position, and a tetrahydrocyclopentaquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group at the desired position.

    Cyclization: The acylated naphthalene derivative is then subjected to cyclization reactions to form the cyclopentaquinoline core. This step often involves the use of strong acids or bases as catalysts.

    Chlorination: The final step involves the introduction of a chlorine atom at the 8th position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-(phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Similar structure but with a phenyl group instead of a naphthalene ring.

    8-chloro-4-(biphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Contains a biphenyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in 8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClN

Molecular Weight

331.8 g/mol

IUPAC Name

8-chloro-4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C22H18ClN/c23-15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2

InChI Key

OBNCSWAOEBOXHV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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